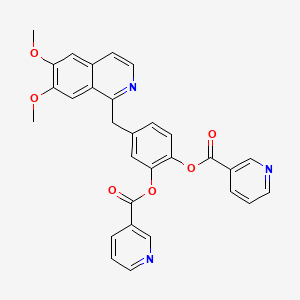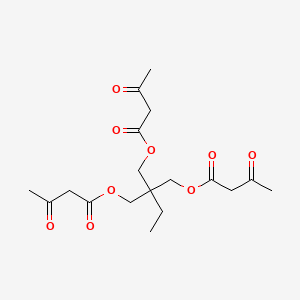
2-Chlorosulfinylaniline
Vue d'ensemble
Description
2-Chlorosulfinylaniline (2-CSA) is an organic compound that has been studied for its potential uses in scientific research. 2-CSA is a derivative of aniline, a common aromatic amine, and is a chlorosulfonyl derivative. It is a colorless, viscous liquid that is soluble in water and is often used in the synthesis of other compounds. 2-CSA is a useful compound for scientists as it has a wide range of applications in research, including its use as a reagent, a catalyst, and a ligand.
Applications De Recherche Scientifique
Conformational and Spectroscopic Characterization
2-Chlorosulfinylaniline has been a subject of interest in the field of molecular structure and vibrational spectroscopy. Chemes et al. (2017) conducted a comprehensive study combining experimental and theoretical approaches to understand the molecular structure and vibrational spectra of m-chlorosulfinylaniline. They utilized techniques like NMR, GC-mass spectrometry, FT-IR, Raman spectroscopy, and various theoretical calculations to analyze the substance. The study provided valuable insights into the stability of the molecule and its electronic properties upon charge delocalization, contributing significantly to the understanding of its conformational properties (Chemes, Alonso de Armiño, Cutín, & Robles, 2017).
Synthesis and Vibrational Studies
Furthermore, the synthesis and characterization of p-chlorosulfinylaniline have been explored to understand its structural, conformational, and configurational properties. Chemes et al. (2017) synthesized the compound and investigated its properties using Raman and infrared spectroscopy, supplemented by quantum chemical calculations. The study emphasized the importance of understanding the vibrational spectra and the molecule's stability and electronic properties, which are crucial for its applications in various scientific fields (Chemes, Alonso de Armiño, Cutín, Oberhammer, & Robles, 2017).
Propriétés
IUPAC Name |
1-chloro-2-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNOS/c7-5-3-1-2-4-6(5)8-10-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJYAKTWBPXJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=S=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969916 | |
| Record name | 1-Chloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5464-64-2 | |
| Record name | 2-Chloro-N-sulfinylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, o-chloro-N-sulfinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorosulfinylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-sulfinylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CGX6GJY86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







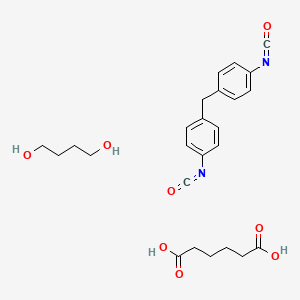
![7-Benzothiazolesulfonic acid, 2-[4-[2-[6-[[[[4-(acetylamino)phenyl]amino]carbonyl]amino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-3-sulfophenyl]-6-methyl-, sodium salt (1:3)](/img/structure/B1620128.png)
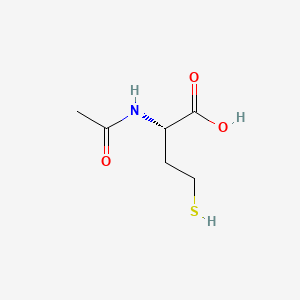
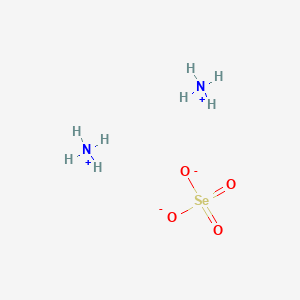
![Ethanaminium, 2-[[2-cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-1-oxo-2-propen-1-yl]oxy]-N,N,N-trimethyl-, chloride (1:1)](/img/structure/B1620131.png)

